3-Chloro-1H-indazol-5-amine
Overview
Description
3-Chloro-1H-indazol-5-amine is a chemical compound with the molecular formula C7H6ClN3 . It is a type of indazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Chloro-1H-indazol-5-amine, has been the subject of recent research. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Chloro-1H-indazol-5-amine consists of a seven-membered ring with two nitrogen atoms and one chlorine atom attached .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
3-Chloro-1H-indazol-5-amine has a molecular weight of 167.6 . It is a solid at room temperature .Scientific Research Applications
Copper-Catalyzed Amination of Azoles
Research has demonstrated that chloroamine can efficiently aminate the heteroaromatic C-H bond of azole under copper catalysis at room temperature, enabling the rapid and concise construction of aminoazoles. These compounds are of significant interest due to their biological and medicinal chemistry applications, highlighting the utility of 3-Chloro-1H-indazol-5-amine in synthesizing aminoazole derivatives with potential pharmacological activities (Kawano et al., 2010).
Synthesis via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling
Another application involves the synthesis of various 3-aryl-1H-indazol-5-amine derivatives through Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method offers a rapid and efficient pathway to synthesize these derivatives, providing valuable intermediates for further chemical transformations and potential applications in drug discovery and development (Wang et al., 2015).
Crystallographic and Computational Study
A crystallographic and computational study on 1-(arylamino)-1,2,3-triazole-4-carbohydrazides, which can be synthesized using 3-Chloro-1H-indazol-5-amine, provides insights into the molecular structures and hydrogen bonding patterns. Such studies enhance understanding of the chemical and physical properties of these compounds, facilitating their application in designing more efficient and targeted medicinal compounds (Seth et al., 2015).
Regioselective Protection and Amine Coupling
The regioselective protection of indazoles and subsequent amine coupling reactions are crucial for generating novel derivatives. These methodologies are foundational in the synthesis of various compounds, demonstrating the versatility of 3-Chloro-1H-indazol-5-amine in creating structurally diverse molecules with potential biological activity (Slade et al., 2009).
Eco-Friendly Synthesis of Bio-Active Derivatives
An eco-friendly approach for synthesizing novel series of substituted -1H-indazol-3-amine derivatives has been reported, using ceric (IV) ammonium nitrate as a catalyst. This green chemistry approach highlights the potential of 3-Chloro-1H-indazol-5-amine in the sustainable synthesis of bio-active molecules with antimicrobial properties, offering a path toward environmentally friendly pharmaceutical manufacturing (Devkate et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLAMAWMZAQBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461873 | |
Record name | 3-Chloro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazol-5-amine | |
CAS RN |
41330-49-8 | |
Record name | 3-Chloro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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